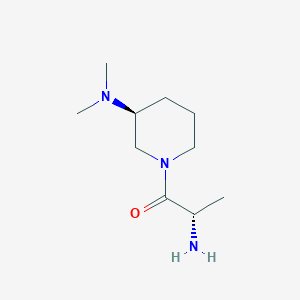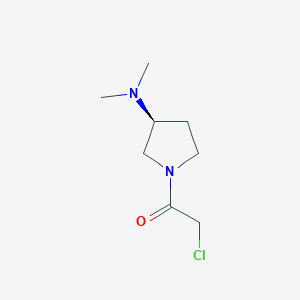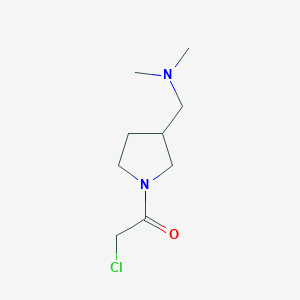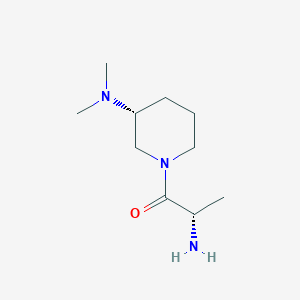
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in medicinal chemistry. It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of both amino and dimethylamino groups suggests it may interact with biological targets, making it a candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Dimethylation: The dimethylamino group can be introduced using dimethylamine under basic conditions.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts to reduce intermediates.
Continuous Flow Chemistry: For efficient and scalable synthesis.
Chiral Resolution: To obtain the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Potential use in asymmetric synthesis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacokinetics Studies: Used in studies to understand its absorption, distribution, metabolism, and excretion.
Industry
Chemical Manufacturing: Used in the production of fine chemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-propan-1-one likely involves:
Binding to Biological Targets: Such as enzymes or receptors.
Modulation of Pathways: Influencing biochemical pathways through its interactions.
Chiral Interactions: The specific (S)-configuration may result in selective binding and activity.
類似化合物との比較
Similar Compounds
®-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-propan-1-one: The enantiomer with potentially different biological activity.
N-Methylpiperidine: A simpler analog with similar structural features.
2-Amino-1-phenylpropan-1-one: Another compound with an amino group and a ketone.
Uniqueness
Chirality: The specific (S)-configuration provides unique interactions.
Functional Groups: The combination of amino and dimethylamino groups offers distinct chemical reactivity and biological activity.
特性
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSXWPBPJHWPL-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7921845.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7921847.png)
![3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7921850.png)


![2-Chloro-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921864.png)
![2-Chloro-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921869.png)
![2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921876.png)
![2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921891.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B7921903.png)
![N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7921906.png)
![{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7921917.png)

![(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7921931.png)
